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Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the characterization of 2-(Morpholin-3-yl)ethanol. As a less common isomer, publicly

available experimental data for this specific molecule is scarce. Therefore, this document

serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental

principles and analysis of its chemical structure. The methodologies provided are benchmark

protocols for the acquisition of high-quality spectra for novel small molecules in a drug

discovery and development context.

Introduction to 2-(Morpholin-3-yl)ethanol and
Spectroscopic Importance
2-(Morpholin-3-yl)ethanol is a morpholine derivative possessing both a secondary amine and

a primary alcohol functional group. The morpholine ring is a privileged scaffold in medicinal

chemistry, appearing in numerous approved drugs.[1] Precise structural confirmation is a non-

negotiable cornerstone of chemical synthesis and drug development, mandated by regulatory

bodies and essential for establishing structure-activity relationships (SAR). Spectroscopic

techniques provide the definitive "fingerprint" of a molecule, confirming its identity, purity, and

structure. This guide will detail the expected spectroscopic signatures for this compound and

the robust methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent

structure of an organic molecule in solution. By probing the magnetic properties of atomic

nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data
The following data is predicted for 2-(Morpholin-3-yl)ethanol, assuming a deuterated

chloroform (CDCl₃) solvent. Chemical shifts (δ) are expressed in parts per million (ppm) and

coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Morpholin-3-yl)ethanol
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Position

Predicted ¹H

Chemical Shift

(δ, ppm)

Multiplicity Integration

Predicted ¹³C

Chemical Shift

(δ, ppm)

-CH₂-OH ~3.80 t, J = 5.5 Hz 2H ~61.0

-CH₂-CH₂-OH ~1.80 m 2H ~38.0

Morpholine H3 ~3.20 m 1H ~55.0

Morpholine H2

(axial)
~3.90

dd, J = 11.0, 3.0

Hz
1H ~74.0

Morpholine H2

(eq)
~3.70

dd, J = 11.0, 2.0

Hz
1H

Morpholine H5

(axial)
~2.80 m 1H ~46.0

Morpholine H5

(eq)
~3.00 m 1H

Morpholine H6

(axial)
~3.60 m 1H ~67.0

Morpholine H6

(eq)
~3.85 m 1H

-NH ~2.50 (broad) s 1H -

-OH ~2.20 (broad) s 1H -

Causality Behind Predictions:

¹H NMR: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) are expected to

be deshielded due to the electronegativity of the oxygen, appearing around 3.80 ppm. The

adjacent methylene protons (-CH₂-CH₂-OH) will be further upfield. Protons on the

morpholine ring are in a complex environment. Those adjacent to the oxygen (H2, H6) will be

the most deshielded, while those adjacent to the nitrogen (H3, H5) will be further upfield. The

broad signals for NH and OH protons are due to chemical exchange and their variable

hydrogen bonding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon attached to the hydroxyl group (-CH₂-OH) is expected around 61.0

ppm. The carbons in the morpholine ring adjacent to the heteroatoms will have distinct shifts;

C2 and C6 next to the oxygen will be downfield (~74.0 and ~67.0 ppm), while C3 and C5

next to the nitrogen will be more upfield (~55.0 and ~46.0 ppm).

Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system by using an internal standard and established

acquisition parameters.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Morpholin-3-yl)ethanol in ~0.7

mL of deuterated chloroform (CDCl₃). For enhanced signal, especially for ¹³C NMR, a more

concentrated sample may be required.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the spectrum to the TMS signal.

NMR Workflow Diagram

Sample Preparation

Data Acquisition (400 MHz+)
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Fourier Transform
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(0.00 ppm)

Spectral Analysis
& Interpretation

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific

functional groups.

Predicted IR Absorption Bands
Table 2: Predicted IR Data for 2-(Morpholin-3-yl)ethanol
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Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol

3350 - 3250 Medium, Broad N-H Stretch Secondary Amine

2960 - 2850 Strong C-H Stretch Aliphatic (CH₂, CH)

1470 - 1440 Medium C-H Bend Aliphatic (CH₂)

1150 - 1050 Strong C-O Stretch Primary Alcohol

1140 - 1110 Strong C-O-C Stretch Ether (Morpholine)

1130 - 1080 Medium C-N Stretch Aliphatic Amine

Causality Behind Predictions:

The most prominent features will be the broad absorption bands for the O-H and N-H

stretches in the 3400-3250 cm⁻¹ region, indicative of hydrogen bonding.

Strong C-H stretching vibrations from the methylene groups will be visible just below 3000

cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) will contain a series of strong C-O and C-N

stretching bands, which are highly characteristic of the morpholine and ethanol moieties. The

C-O stretch of the primary alcohol is expected to be a strong, distinct peak.

Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of

neat liquids.

Step-by-Step Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the

FTIR spectrometer is clean. Run a background scan to measure the ambient atmosphere

(H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
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Sample Application: Place one to two drops of neat 2-(Morpholin-3-yl)ethanol directly onto

the ATR crystal.

Data Acquisition:

Lower the instrument's pressure arm to ensure good contact between the sample and the

crystal.

Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing & Cleaning: After acquisition, clean the ATR crystal thoroughly with a

suitable solvent (e.g., isopropanol) and a soft laboratory wipe. The resulting spectrum should

be analyzed for the key functional group absorptions.

IR Spectroscopy Workflow Diagram

Instrument Preparation Data Acquisition Post-Acquisition

Clean ATR Crystal Acquire Background
Spectrum

Apply Liquid Sample
to Crystal

Scan Sample
(4000-400 cm⁻¹)

Analyze Spectrum
(Identify Peaks) Clean Crystal

Click to download full resolution via product page

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, offers valuable structural information. Electron Ionization (EI) is a common technique

that induces reproducible fragmentation.

Predicted Mass Spectrum Data
Table 3: Predicted Mass Spectrometry Data for 2-(Morpholin-3-yl)ethanol
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m/z (mass-to-charge) Predicted Identity Comments

131 [M]⁺ Molecular Ion

100 [M - CH₂OH]⁺
Loss of the hydroxymethyl

radical

86 [M - CH₂CH₂OH]⁺
Cleavage of the ethanol side

chain (alpha-cleavage)

71 [C₄H₉N]⁺
Fragmentation of the

morpholine ring

45 [CH₂CH₂OH]⁺ Ethanol side chain fragment

31 [CH₂OH]⁺ Hydroxymethyl fragment

Causality Behind Predictions:

The molecular ion peak [M]⁺ is expected at m/z 131, corresponding to the molecular weight

of C₆H₁₃NO₂.

A common and significant fragmentation pathway for amines is alpha-cleavage, the breaking

of a C-C bond adjacent to the nitrogen. This would lead to the loss of the entire ethanol side

chain, resulting in a stable fragment at m/z 86.

Loss of smaller fragments like the hydroxymethyl radical (m/z 31) is also highly probable.

Further fragmentation of the morpholine ring itself would lead to various smaller charged

fragments.

Experimental Protocol for MS Data Acquisition
This protocol describes a standard Gas Chromatography-Mass Spectrometry (GC-MS) method

with EI.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of 2-(Morpholin-3-yl)ethanol (~100 µg/mL) in

a volatile solvent like methanol or dichloromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1524642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Separation:

Inject 1 µL of the sample into the GC-MS system.

Use a standard non-polar column (e.g., DB-5ms).

Employ a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C

at 10°C/min. This separates the analyte from any impurities or solvent.

MS Ionization and Analysis:

As the compound elutes from the GC column, it enters the MS ion source.

Utilize standard Electron Ionization (EI) at 70 eV.

The mass analyzer (e.g., a quadrupole) scans a mass range, typically m/z 30-300.

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and

interpret the major fragment ions to corroborate the proposed structure.

GC-MS Workflow Diagram

Sample Preparation GC-MS Analysis Data Interpretation
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Caption: General workflow for structural analysis by GC-MS with Electron Ionization.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a rigorous and multi-

faceted confirmation of the chemical structure of 2-(Morpholin-3-yl)ethanol. While this guide

presents predicted data due to the lack of public experimental spectra, the outlined values and

patterns are based on well-established spectroscopic principles. The detailed protocols herein
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describe robust, industry-standard methods for acquiring high-quality, verifiable data, ensuring

scientific integrity for researchers working on the synthesis and application of this and similar

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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